N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic organic compound that features a cyclopropyl group, a fluorobenzyl thioether, and an imidazole ring. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Fluorobenzyl Thioether: This step involves the nucleophilic substitution of a fluorobenzyl halide with a thiol group.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Final Assembly: The final step involves coupling the imidazole derivative with the cyclopropyl acetamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This often involves continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The fluorobenzyl thioether can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄.
Reduction: Catalysts like Pd/C or hydrogenation conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Imidazolines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on its biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or nucleic acids, and the pathways involved would be specific to the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(2-benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- N-cyclopropyl-2-(2-(methylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Uniqueness
The presence of the fluorobenzyl group may impart unique properties, such as increased lipophilicity or altered electronic effects, which could enhance its biological activity or stability compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c17-14-4-2-1-3-11(14)10-23-16-18-7-13(9-21)20(16)8-15(22)19-12-5-6-12/h1-4,7,12,21H,5-6,8-10H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODORPXKFDSYLFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=CN=C2SCC3=CC=CC=C3F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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